molecular formula C12H15N3 B14550099 N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine CAS No. 62235-98-7

N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine

Cat. No.: B14550099
CAS No.: 62235-98-7
M. Wt: 201.27 g/mol
InChI Key: JZQNFSPCZTVYBE-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antileishmanial and antimalarial activities . The compound’s structure consists of a pyrazole ring substituted with methyl and phenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine typically involves the condensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by acids or bases, and can be carried out under reflux conditions in solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as microwave irradiation and ionic liquid catalysis . These methods offer advantages in terms of reaction efficiency, yield, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its pharmacological potential compared to other pyrazole derivatives .

Properties

CAS No.

62235-98-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N,N,5-trimethyl-1-phenylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-10-9-12(14(2)3)13-15(10)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

JZQNFSPCZTVYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)N(C)C

Origin of Product

United States

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